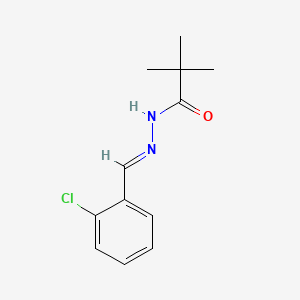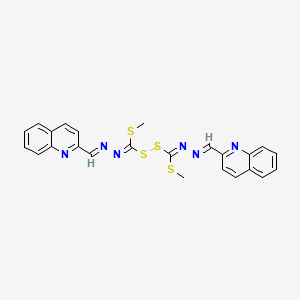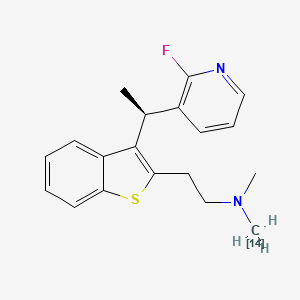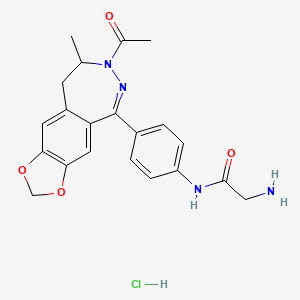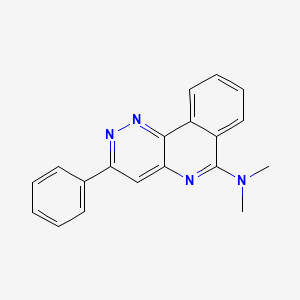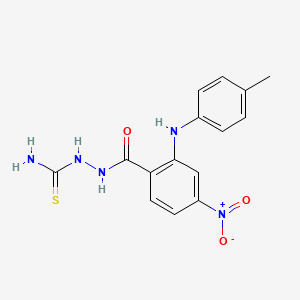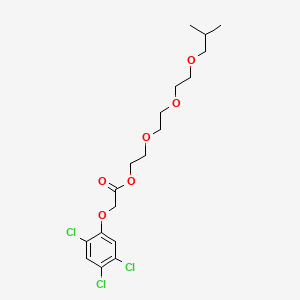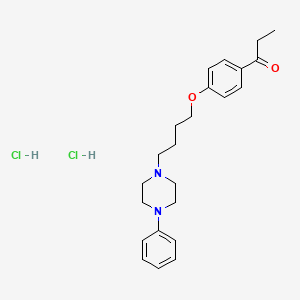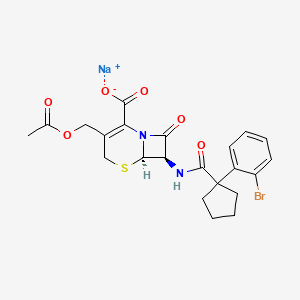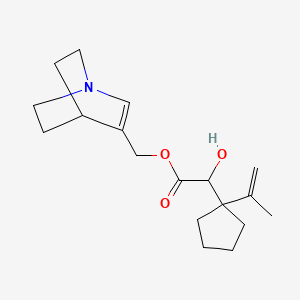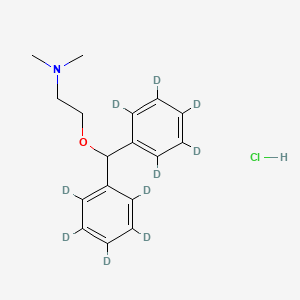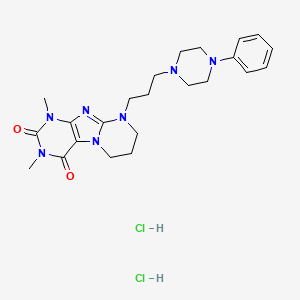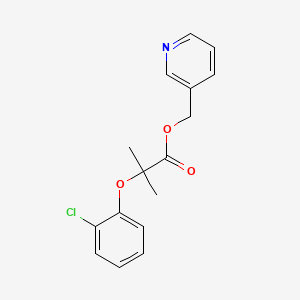
beta-Pyridylcarbinol clofibrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Pyridylcarbinol clofibrate: is a compound that combines the properties of beta-pyridylcarbinol and clofibrate. Clofibrate is a fibric acid derivative used to treat hypertriglyceridemia and high cholesterol . Beta-pyridylcarbinol is known for its lipid-lowering effects . The combination of these two compounds aims to enhance their therapeutic effects, particularly in the treatment of lipid disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-pyridylcarbinol clofibrate involves the esterification of beta-pyridylcarbinol with clofibrate. The reaction typically requires an acid catalyst and is carried out under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent product quality and yield. The purification steps are also scaled up, often involving large-scale chromatography or crystallization units .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-pyridylcarbinol clofibrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridyl derivatives.
Applications De Recherche Scientifique
Beta-pyridylcarbinol clofibrate has several scientific research applications:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its effects on lipid metabolism and potential therapeutic uses in lipid disorders.
Medicine: Explored for its potential in treating hyperlipidemia and related cardiovascular conditions.
Industry: Utilized in the development of lipid-lowering drugs and formulations
Mécanisme D'action
The mechanism of action of beta-pyridylcarbinol clofibrate involves the activation of peroxisome proliferator-activated receptor-alpha (PPARα). This activation leads to increased lipoprotein lipase activity, resulting in enhanced lipolysis of triglycerides in lipoproteins. The compound also reduces the synthesis of very low-density lipoproteins (VLDL) and increases the conversion of low-density lipoproteins (LDL) to high-density lipoproteins (HDL) .
Comparaison Avec Des Composés Similaires
Gemfibrozil: Another fibric acid derivative with similar lipid-lowering effects.
Fenofibrate: A fibric acid derivative used to reduce cholesterol levels.
Bezafibrate: A lipid-lowering agent with a similar mechanism of action.
Uniqueness: Beta-pyridylcarbinol clofibrate is unique due to its combined properties of beta-pyridylcarbinol and clofibrate, offering enhanced therapeutic effects in lipid metabolism and cardiovascular health .
Propriétés
Numéro CAS |
62277-32-1 |
|---|---|
Formule moléculaire |
C16H16ClNO3 |
Poids moléculaire |
305.75 g/mol |
Nom IUPAC |
pyridin-3-ylmethyl 2-(2-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C16H16ClNO3/c1-16(2,21-14-8-4-3-7-13(14)17)15(19)20-11-12-6-5-9-18-10-12/h3-10H,11H2,1-2H3 |
Clé InChI |
PCSILKIJGPITMH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)OCC1=CN=CC=C1)OC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


